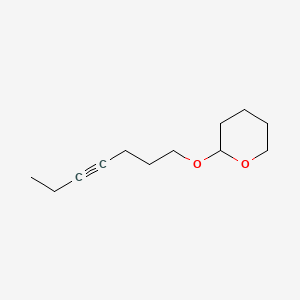

2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran

Beschreibung

Contextual Significance of Tetrahydropyranyl (THP) Ethers as Protecting Groups

In the intricate art of multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org This temporary masking is achieved through the use of "protecting groups." wikipedia.org The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols. wikipedia.orgtotal-synthesis.com

The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.orgnih.gov This process converts the alcohol into an acetal (B89532), which is stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, hydrides, and alkylating agents. organic-chemistry.orgthieme-connect.de The THP ether can be readily removed, regenerating the original alcohol, under mild acidic conditions. total-synthesis.comthieme-connect.de

One of the notable features of the THP group is the introduction of a new stereocenter at the anomeric carbon (C-2) of the pyran ring, which can lead to the formation of diastereomers if the original alcohol is chiral. total-synthesis.comorganic-chemistry.org While this can complicate analysis, it has also been explored for diastereoselective synthesis. total-synthesis.com

Table 1: Stability of THP Ethers under Various Conditions

| Reagent/Condition | Stability of THP Ether |

| Strongly Basic (e.g., NaOH, KOH) | Stable organic-chemistry.orgrsc.org |

| Organometallic (e.g., Grignard, Organolithium) | Stable organic-chemistry.orgthieme-connect.de |

| Hydride Reducing Agents (e.g., LiAlH4) | Stable thieme-connect.de |

| Oxidizing Agents | Generally Stable rsc.org |

| Mildly Acidic (e.g., Acetic Acid in THF/Water) | Labile (Cleaved) wikipedia.orgthieme-connect.de |

| Strong Acid | Labile (Cleaved) total-synthesis.com |

Importance of Alkyne Functionalities in Synthetic Organic Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. fastercapital.combyjus.com The high electron density and the sp-hybridization of the carbons in the triple bond confer unique reactivity upon alkynes, making them versatile precursors to a wide array of other functional groups and molecular architectures. numberanalytics.comsolubilityofthings.com

Terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, exhibit weak acidity (pKa ≈ 25), allowing for deprotonation to form acetylide anions. numberanalytics.comlibretexts.org These anions are potent nucleophiles, capable of forming new carbon-carbon bonds through reactions with electrophiles. libretexts.org Both terminal and internal alkynes undergo a variety of addition reactions, including hydrogenation, halogenation, and hydration. numberanalytics.comsolubilityofthings.com Furthermore, alkynes are key participants in powerful synthetic methodologies such as cycloaddition reactions (e.g., Diels-Alder), alkyne metathesis, and "click chemistry." fastercapital.comnumberanalytics.com

Table 2: Key Reactions of Alkynes in Organic Synthesis

| Reaction Type | Description |

| Addition Reactions | |

| Hydrogenation | Addition of H₂ across the triple bond to form alkenes or alkanes. solubilityofthings.com |

| Halogenation | Addition of halogens (e.g., Cl₂, Br₂) to yield dihaloalkenes or tetrahaloalkanes. solubilityofthings.com |

| Hydrohalogenation | Addition of HX (e.g., HCl, HBr) to form vinyl halides. |

| Hydration | Addition of water, typically catalyzed by mercury salts, to produce ketones or aldehydes. libretexts.org |

| Formation of Acetylides | |

| Deprotonation | Removal of the acidic proton from a terminal alkyne using a strong base. libretexts.org |

| Nucleophilic Substitution | Reaction of the resulting acetylide anion with electrophiles (e.g., alkyl halides). libretexts.org |

| Coupling Reactions | |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. |

| Glaser Coupling | Oxidative coupling of two terminal alkynes to form a diyne. |

| Cycloaddition Reactions | |

| Diels-Alder Reaction | Alkynes can act as dienophiles in [4+2] cycloadditions. numberanalytics.com |

| Huisgen Cycloaddition | Reaction of an alkyne with an azide (B81097) to form a triazole, a cornerstone of "click chemistry". numberanalytics.com |

Rationale for Research on Alkyne-Functionalized THP Ethers

The rationale for investigating compounds like 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran lies in the synthetic advantages offered by combining a protected hydroxyl group with a reactive alkyne moiety within the same molecule. This bifunctional nature allows for a strategic, stepwise approach to the synthesis of complex molecules.

The THP ether serves to mask the alcohol, preventing it from undergoing undesired reactions while chemical transformations are carried out at the alkyne functionality. For instance, the alkyne can be subjected to coupling reactions, reductions, or other modifications without affecting the protected alcohol. Subsequently, the THP group can be removed under mild acidic conditions to reveal the hydroxyl group, which can then participate in further reactions such as esterification, etherification, or oxidation.

This orthogonality of reactivity is highly valuable in the synthesis of natural products, pharmaceuticals, and advanced materials where precise control over the sequence of bond formation is critical. Research into such compounds explores the scope and limitations of this synthetic strategy and can lead to the development of novel and more efficient synthetic routes. nih.govrsc.org

Overview of Compound's Structural Features and Functional Group Interplay

The structure of this compound is characterized by two key components: the tetrahydropyran (B127337) ring and the heptynyl ether side chain.

Tetrahydropyran (THP) Ring: This is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org In this compound, it is attached via an ether linkage at its C-2 position to the heptynyl chain. This forms the THP ether protecting group.

Heptynyl Ether Side Chain: This is a seven-carbon chain containing an internal alkyne (carbon-carbon triple bond) between carbons 4 and 5. The chain is connected to the THP ring through an oxygen atom, forming an ether.

The interplay between these two functional groups is central to the compound's utility. The ether linkage and the THP acetal are generally stable to the basic and nucleophilic conditions often used to modify the alkyne. Conversely, the acidic conditions required to deprotect the THP ether could potentially react with the alkyne, for example, through hydration, though this often requires specific catalysts like mercury salts. libretexts.org The spatial separation of the two functional groups by a flexible alkyl chain minimizes direct intramolecular interactions, allowing each group to exhibit its characteristic reactivity independently under the appropriate conditions. nih.gov

Table 3: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol nih.gov |

| Key Functional Groups | Ether, Acetal (as part of the THP ether), Internal Alkyne |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), tetrahydrofuran, and ethyl acetate (B1210297). |

Eigenschaften

IUPAC Name |

2-hept-4-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2,5-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITOPPZDKXBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Deprotection Strategies for the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl (THP) ether serves as a robust protecting group for the primary alcohol, 4-heptyn-1-ol. It is stable to a variety of non-acidic conditions, including organometallic reagents, basic media, and hydrides. organic-chemistry.orgthieme-connect.de The removal, or deprotection, of the THP group is typically accomplished under acidic conditions, which cleave the acetal (B89532) linkage. total-synthesis.com

The cleavage of the THP ether from 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran can be readily achieved through standard acidic hydrolysis or alcoholysis. organic-chemistry.org This process involves treating the compound with a strong protic acid, such as hydrochloric acid or sulfuric acid, in the presence of water (hydrolysis) or an alcohol solvent (alcoholysis). youtube.com The mechanism is initiated by the protonation of the pyran oxygen, followed by the departure of the protected alcohol (4-heptyn-1-ol) and the formation of a resonance-stabilized carbocation. total-synthesis.comyoutube.com This cation is then quenched by the solvent.

In complex syntheses where other acid-sensitive functional groups may be present, the use of milder acidic conditions is necessary for the selective removal of the THP group. acs.org A variety of reagents have been developed for this purpose, offering high yields and chemoselectivity. researchgate.net Pyridinium (B92312) p-toluenesulfonate (PPTS) is a frequently used catalyst that provides a mildly acidic environment (pH ~3) when used in alcoholic solvents like ethanol, often requiring gentle heating. thieme-connect.detotal-synthesis.comnih.gov A mixture of acetic acid, tetrahydrofuran, and water is another common system for cleaving THP ethers under mild conditions. total-synthesis.comnih.gov Other methodologies employ Lewis acids or alternative catalysts to achieve deprotection without harsh conditions. organic-chemistry.org

Table 1: Selected Mild Reagents for THP Ether Deprotection

| Reagent/System | Solvent(s) | Temperature | Notes |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol (B129727) | Room Temp. to 55 °C | Widely used, provides a controlled acidic environment. total-synthesis.comnih.gov |

| Acetic Acid/THF/H₂O (e.g., 4:2:1 ratio) | Tetrahydrofuran, Water | 45 °C | Effective for cleaving THP ethers while potentially leaving other groups intact. thieme-connect.denih.gov |

| CeCl₃·7H₂O/NaI | Solvent-free | Room Temp. | An environmentally benign and highly chemoselective method. organic-chemistry.org |

| Lithium Chloride (LiCl) in H₂O/DMSO | Dimethyl sulfoxide (B87167), Water | 90 °C | A neutral, non-acidic method providing excellent yields. acs.org |

| β-Cyclodextrin | Water | Room Temp. | A supramolecular catalysis approach that proceeds under neutral conditions. |

Beyond simple cleavage to the parent alcohol, the THP ether can sometimes be directly converted into other functional groups, a process known as protecting group interconversion. While the direct conversion of a THP ether to a silyl (B83357) ether is not a standard transformation, the reverse process—converting a silyl ether to a THP ether—is possible. gelest.com More commonly, THP ethers can be directly transformed into other ester functionalities. For instance, treatment with acetic anhydride (B1165640) and a catalytic amount of bismuth(III) triflate or titanium tetrachloride can convert a THP ether directly into an acetate (B1210297) ester. organic-chemistry.orggelest.com This avoids the two-step sequence of deprotection followed by re-protection or functionalization.

Reactions of the Alkyne Functionality

The internal alkyne in this compound is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The carbon-carbon triple bond can be fully or partially reduced depending on the catalyst and reaction conditions employed. orgoreview.com

Complete Reduction to Alkane: Catalytic hydrogenation using powerful catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Ra-Ni) with two equivalents of hydrogen gas (H₂) will fully reduce the alkyne. orgoreview.comlibretexts.orglibretexts.org This reaction proceeds through an alkene intermediate but cannot be stopped at that stage, ultimately yielding 2-(heptyloxy)tetrahydro-2H-pyran. libretexts.org

Partial Reduction to cis-Alkene: To obtain the cis or (Z)-alkene, a poisoned catalyst is required. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate and quinoline, is the classic reagent for this transformation. libretexts.orglumenlearning.com The hydrogenation of this compound in the presence of Lindlar's catalyst selectively adds one equivalent of hydrogen to the same face of the alkyne (syn-addition), yielding (Z)-2-(hept-4-enyloxy)tetrahydro-2H-pyran. libretexts.orgjove.com

Partial Reduction to trans-Alkene: The corresponding trans or (E)-alkene is synthesized via a dissolving metal reduction. lumenlearning.com This reaction typically uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org The mechanism involves a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond, producing (E)-2-(hept-4-enyloxy)tetrahydro-2H-pyran. lumenlearning.com

Table 2: Hydrogenation and Reduction of the Alkyne in this compound

| Desired Product | Reagents | Stereochemistry | Resulting Product Name |

| Alkane | H₂, Pd/C (or Pt, Ra-Ni) | N/A | 2-(Heptyloxy)tetrahydro-2H-pyran |

| cis-Alkene | H₂, Lindlar's Catalyst | syn-addition | (Z)-2-(Hept-4-enyloxy)tetrahydro-2H-pyran |

| trans-Alkene | Na (or Li), liquid NH₃ | anti-addition | (E)-2-(Hept-4-enyloxy)tetrahydro-2H-pyran |

The alkyne functionality can participate in cycloaddition reactions to form heterocyclic rings. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org While the original thermal reaction can be slow and may lead to mixtures of regioisomers, catalyzed versions have greatly expanded its utility in what is now known as "click chemistry". wikipedia.orgnih.gov

For an internal alkyne like the one present in this compound, the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is generally less effective, as it works best with terminal alkynes. wikipedia.orgwesleyan.edu However, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is highly effective for both terminal and internal alkynes. wikipedia.org Using a suitable ruthenium catalyst, such as a pentamethylcyclopentadienyl ruthenium chloride complex, this compound can react with an organic azide (R-N₃) to regioselectively form a fully substituted 1,2,3-triazole ring. wikipedia.orgyoutube.com

Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) group in the molecule is an acetal, which serves as a common protecting group for alcohols in organic synthesis. wikipedia.org Its chemistry is dominated by its formation and cleavage.

The tetrahydropyran ring system itself is often synthesized via powerful cyclization reactions. The Prins cyclization and its variants are among the most effective methods for constructing substituted THP rings. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.orgorganic-chemistry.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile to form the six-membered ring. beilstein-journals.org This methodology allows for the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans, similar in structure to the THP portion of the title compound. beilstein-journals.orgnih.gov Alkyne-based Prins cyclizations have also been developed, expanding the versatility of this strategy. beilstein-journals.org

The THP ether linkage is classified as an acetal and is consequently labile under acidic conditions. total-synthesis.comyoutube.com This cleavage reaction, often referred to as deprotection, is a fundamental transformation for molecules containing this group.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid readily cleaves the acetal, regenerating the parent alcohol (4-heptyn-1-ol) and 5-hydroxypentanal. wikipedia.org A variety of acidic conditions can be employed, with the choice often depending on the sensitivity of other functional groups in the molecule. Common reagents include:

Acetic acid in a tetrahydrofuran/water mixture. wikipedia.org

p-Toluenesulfonic acid (TsOH) in an alcohol solvent like methanol or ethanol. wikipedia.org

Pyridinium p-toluenesulfonate (PPTS), a milder acidic catalyst. wikipedia.org

Lewis acids can also promote cleavage. organic-chemistry.org

Advanced Applications in Organic and Materials Synthesis

Role as a Versatile Protecting Group in Complex Molecule Synthesis

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols in multistep organic synthesis. organic-chemistry.org It forms a THP ether, which is technically an acetal (B89532), that masks the reactive hydroxyl proton and the nucleophilicity of the oxygen atom. total-synthesis.comiris-biotech.de This protection is robust under a variety of non-acidic conditions, including exposure to organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and conditions for alkylation and acylation. organic-chemistry.org The THP ether in 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran allows for selective reactions to occur at the alkyne terminus without interference from the alcohol. A notable drawback is the introduction of a new stereocenter at the anomeric carbon of the THP ring, which can lead to diastereomeric mixtures if the original alcohol is chiral. organic-chemistry.orgtotal-synthesis.com

A key advantage of the THP group is its unique cleavage condition—high sensitivity to acid—which makes it orthogonal to many other common protecting groups. bham.ac.ukwikipedia.org Orthogonal protection allows for the selective deprotection of one functional group in a poly-functionalized molecule without affecting other protected groups. bham.ac.ukwikipedia.org The THP ether can be readily removed under mild acidic conditions (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate (PPTS), or catalytic HCl) or with Lewis acids. organic-chemistry.org This contrasts sharply with the cleavage conditions for other standard protecting groups, enabling chemists to perform complex, sequential transformations.

| Protecting Group | Abbreviation | Typical Substrate | Stable To | Cleaved By |

| Tetrahydropyranyl ether | THP | Alcohol | Base, Organometallics, Hydrides, Oxidation, Reduction | Acid (e.g., HCl, TFA, PPTS) iris-biotech.de |

| tert-Butyldimethylsilyl ether | TBS | Alcohol | Acid (mild), Base (mild), Oxidation, Reduction | Fluoride ions (e.g., TBAF), Strong Acid |

| Benzyl ether | Bn | Alcohol | Acid, Base, Oxidation, Reduction | Hydrogenolysis (H₂, Pd/C) |

| Acetate (B1210297) ester | Ac | Alcohol | Acid, Oxidation | Base (e.g., K₂CO₃, NaOMe), Hydrides |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Acid | Base (e.g., Piperidine) wikipedia.org |

This table illustrates the orthogonal nature of the THP group compared to other common protecting groups, showcasing its unique acid-lability.

The stability and selective removal of the THP group make this compound an excellent component in both convergent and divergent synthetic strategies. vapourtec.com

In a convergent synthesis , complex molecular fragments are prepared independently and then coupled together in the final stages. nih.gov For instance, the alkyne handle of this compound can be elaborated through reactions like Sonogashira coupling. Simultaneously, another molecular fragment can be synthesized. The THP group ensures the hydroxyl function remains inert during these steps. In a later step, the fragments are joined, and the THP group can be selectively removed to reveal the alcohol for further transformation, such as esterification or oxidation.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.gov A core molecule could be coupled with this compound via its alkyne. Following this, the THP group can be removed, and the resulting alcohol can be subjected to a variety of different reactions (e.g., conversion to halides, ethers, or esters), leading to a diverse set of final products from a single precursor pathway.

Building Block for Introducing Alkyne Handles

The entire molecule of this compound can serve as a building block to introduce a protected seven-carbon chain containing an alkyne moiety. sigmaaldrich.com This "alkyne handle" is particularly valuable for its ability to participate in a wide range of highly reliable and efficient chemical transformations.

The most prominent application of such terminal alkyne handles is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By attaching this building block to a substrate, the terminal alkyne becomes available for rapid and high-yielding conjugation with azide-functionalized molecules, polymers, or surfaces. chemscene.com This strategy is widely used in medicinal chemistry, bioconjugation, and materials science to link different molecular entities.

Furthermore, the terminal alkyne can undergo various other transformations, including:

Sonogashira coupling: To form C(sp)-C(sp²) bonds with aryl or vinyl halides.

Cadiot-Chodkiewicz coupling: To couple with a terminal bromoalkyne.

Hydration: To form a methyl ketone.

Alkynylation: Deprotonation to form an acetylide, which can act as a nucleophile to open epoxides or attack carbonyl compounds. youtube.com

Precursor for Advanced Organic Scaffolds and Heterocycles

The alkyne functionality within this compound is a powerful precursor for the construction of more complex carbon skeletons and heterocyclic systems. Various intramolecular and intermolecular cyclization reactions can be initiated from the alkyne.

For example, after deprotection of the THP ether and modification of the resulting alcohol, the heptynyl chain can participate in intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the other functional groups introduced, a variety of heterocyclic structures can be formed, such as furans, pyrans, or other oxygen-containing rings. organic-chemistry.orgorganic-chemistry.org Intramolecular hydroalkoxylation or hydroamination of the alkyne, catalyzed by transition metals like gold or palladium, can lead to the formation of five- or six-membered heterocycles.

The pyran ring of the THP group itself is generally stable but can be part of reactions under specific conditions. However, it is the alkyne that serves as the primary reactive site for building advanced scaffolds. For example, [3+2] cycloaddition reactions with azides yield triazoles, and annulation reactions can build polycyclic systems. nih.gov The synthesis of highly substituted 4H-pyrans from different starting materials highlights the importance of pyran as a core structure in biologically active compounds. nih.gov

Potential in Materials Science and Polymer Chemistry

The dual functionality of molecules like this compound provides significant potential in materials science. The alkyne serves as a versatile anchor for polymerization or surface modification, while the protected alcohol offers a latent functional site.

One key application is in the synthesis of alkyne-functionalized polymers . rsc.orgnih.gov The compound could be deprotected and the resulting alcohol could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. Polymerization would then yield a polymer with pendant alkyne groups along its chain. These alkyne handles can be used for post-polymerization modification via click chemistry to attach various functional molecules, altering the polymer's properties for specific applications. nih.gov

Another area of potential is in the development of functional surfaces and materials . mdpi.com The alkyne group can be used to graft the molecule onto azide-modified surfaces (e.g., silicon wafers, gold, or polymer films) via CuAAC. mdpi.com Subsequent removal of the THP group would expose a hydroxyl-functionalized surface. This surface could then be used to immobilize biomolecules, alter surface wettability, or create platforms for sensors and diagnostic devices. The thiol-yne reaction is another powerful tool for cross-linking alkyne-functionalized polymers to create soft, degradable elastomers with mechanical properties suitable for soft tissue engineering. researchgate.net

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, one can deduce the connectivity of atoms and their spatial relationships.

1H NMR Analysis

A proton NMR spectrum would provide crucial information about the different types of protons and their neighboring environments in 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran. Key expected signals would include those for the anomeric proton on the tetrahydropyran (B127337) (THP) ring, the methylene (B1212753) protons adjacent to the ether oxygen, the protons on the THP ring, the allylic protons of the heptynyl chain, and the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.

13C NMR Analysis (including DEPT)

The 13C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., sp3-hybridized carbons of the THP ring and the alkyl chain, sp-hybridized carbons of the alkyne). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH2, and CH3 groups, which is essential for unambiguous assignment of the carbon signals.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the proton connectivity within the THP ring and along the 4-heptynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms (¹H-¹³C). imperial.ac.uk It would be used to definitively assign each proton signal to its corresponding carbon atom. imperial.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. imperial.ac.uk This is particularly important for connecting the 4-heptynyl chain to the tetrahydropyran ring through the ether linkage, by observing a correlation between the anomeric proton of the THP ring and the carbon of the methylene group of the heptynyl chain, and vice versa.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C12H20O2) by comparing the measured mass to the calculated mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies. For this compound, key expected absorption bands would include:

C-O-C stretching: Strong bands characteristic of the ether linkages.

C-H stretching: Bands corresponding to the sp3 hybridized C-H bonds of the alkyl portions and the sp hybridized C-H of the alkyne if it were a terminal alkyne (which it is not in this case).

C≡C stretching: A weak to medium band in the alkyne region of the spectrum (~2100-2260 cm⁻¹).

Without access to experimentally obtained spectra, the specific chemical shifts, coupling constants, m/z values, and absorption frequencies for this compound cannot be provided. The information presented here is based on the expected spectroscopic behavior of the functional groups and structural motifs present in the molecule.

X-ray Crystallography (if Crystalline Derivatives are Formed)

A thorough review of existing scientific literature and crystallographic databases reveals that, as of now, no crystalline derivatives of this compound have been synthesized and analyzed via single-crystal X-ray diffraction. Consequently, there is no publicly available experimental crystallographic data for this specific compound.

Nevertheless, X-ray crystallography stands as the preeminent and most conclusive method for elucidating the three-dimensional atomic structure of a compound in its solid, crystalline phase. mdpi.com If a suitable single crystal of a derivative of this compound were to be prepared, this analytical technique would furnish exceptionally precise and unambiguous structural details. researcher.life

The fundamental principle of X-ray crystallography involves directing a focused beam of X-rays onto a single crystal. The electrons within the atoms of the crystal diffract this X-ray beam, producing a unique diffraction pattern that is meticulously recorded. youtube.com Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the exact position of each atom in the molecule can be deduced. researchgate.net

For a molecule with the structure of this compound, a successful X-ray crystallographic study would definitively determine several key features:

Molecular Conformation: It would provide the precise three-dimensional shape of the molecule. This includes establishing the exact conformation of the tetrahydropyran ring—whether it adopts a 'chair', 'boat', or 'twist-boat' form—and detailing the spatial arrangement of the flexible heptynyloxy side chain. The study of ring conformations is a critical aspect of structural chemistry. nih.gov

Bond Lengths and Angles: The analysis yields highly accurate measurements of all covalent bond lengths (e.g., the C-O bonds of the ether and pyran ring, the C-C single bonds, and the C≡C triple bond) and the angles between these bonds. In complex molecules, factors like steric hindrance can cause deviations from standard bond lengths and angles, which this technique can quantify. wikipedia.org

Stereochemistry: The absolute configuration of any stereocenters, such as the anomeric carbon (the carbon atom bonded to two oxygen atoms) in the tetrahydropyran ring, would be unequivocally established.

Intermolecular Interactions: The data would also reveal how individual molecules are arranged within the crystal lattice. This provides insight into the nature and geometry of non-covalent forces, such as van der Waals interactions, that govern the solid-state packing of the compound. mdpi.com

The synthesis and subsequent structural verification of various pyran derivatives by single-crystal X-ray diffraction is a well-established practice in chemical research, serving as a gold standard for structural characterization. nih.gov

Hypothetical Crystallographic Data Table

To illustrate the nature of the information obtained from such an experiment, the following table presents a hypothetical set of crystallographic data for a crystalline derivative of this compound. It is important to note that this data is for illustrative purposes only and is not derived from experimental measurement.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₂H₂₀O₂ |

| Formula weight | 196.29 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.154 |

| b (Å) | 8.987 |

| c (Å) | 13.432 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1182.1 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.102 |

| Absorption coeff. (mm⁻¹) | 0.075 |

| F(000) | 432 |

| Reflections collected | 8543 |

| Independent reflections | 2178 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.04 |

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

While specific Density Functional Theory (DFT) studies on 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran are not extensively documented in the literature, DFT calculations on analogous pyran-containing molecules and alkyne systems provide a strong basis for predicting its electronic structure and reactivity. beilstein-journals.orgresearchgate.netbeilstein-archives.org DFT is a computational method used to investigate the electronic structure of many-body systems, and it is instrumental in predicting molecular properties such as orbital energies, electron density distribution, and sites of electrophilic or nucleophilic attack. nih.gov

For the tetrahydropyran (B127337) (THP) moiety, DFT calculations have been employed to analyze the conformational preferences and the influence of substituents on the ring's geometry. beilstein-journals.orgresearchgate.netbeilstein-archives.org These studies reveal that the chair conformation is the most stable for the THP ring. In the case of this compound, the anomeric carbon (C-2) of the THP ring is a key site of interest. The oxygen atom of the 4-heptyn-1-ol fragment attached to this carbon influences the electronic distribution within the ring.

The alkyne functional group introduces a region of high electron density due to the presence of two π-bonds. DFT calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO is likely to be localized on the alkyne, indicating its nucleophilic character, while the LUMO would be distributed across the molecule, with potential sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Systems

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High, localized on the C≡C triple bond | Indicates the alkyne is the primary site for electrophilic attack. |

| LUMO Energy | Lower, distributed across the σ-framework | Suggests susceptibility to nucleophilic attack under certain conditions. |

| Mulliken Atomic Charges | Negative charge on the oxygen atoms and the acetylenic carbons. Positive charge on the anomeric carbon and the acetylenic hydrogen. | Predicts sites for protonation (oxygen) and nucleophilic/electrophilic interactions. |

| Electron Density | High density around the alkyne and oxygen atoms. | Highlights the nucleophilic regions of the molecule. |

This table is generated based on established principles from DFT studies on related molecules and is intended to be illustrative.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. acs.org Such simulations can reveal the preferred conformations of the molecule in different environments and the dynamics of their interconversion.

The conformational flexibility of this compound arises from several factors:

The Tetrahydropyran Ring: The THP ring primarily adopts a chair conformation. However, boat and twist-boat conformations are also possible, though higher in energy. beilstein-journals.orgresearchgate.netbeilstein-archives.org

The Glycosidic Bond: Rotation around the C-O bond connecting the 4-heptyn-1-ol moiety to the THP ring leads to different spatial arrangements of the side chain relative to the ring.

MD simulations can quantify the relative populations of different conformers and the energy barriers between them. For instance, the orientation of the heptynyloxy side chain (axial vs. equatorial) at the anomeric center of the THP ring is a critical conformational feature. The anomeric effect would favor an axial orientation of the alkoxy group, but steric hindrance from the rest of the side chain could lead to a preference for the equatorial position.

Table 2: Key Conformational Parameters of this compound Investigated by MD Simulations

| Parameter | Description | Expected Findings from MD Simulations |

| THP Ring Conformation | Puckering parameters of the tetrahydropyran ring. | Predominantly chair conformation, with occasional transitions to higher energy forms. |

| Anomeric Torsion Angles (φ, ψ) | Dihedral angles defining the orientation of the heptynyloxy side chain relative to the THP ring. | Distribution of angles would indicate the most stable rotamers. |

| Side Chain Dihedral Angles | Torsion angles along the C-C bonds of the heptynyloxy chain. | Analysis of these angles reveals the preferred folding patterns of the side chain. |

| End-to-End Distance | The distance between the terminal acetylenic carbon and a reference point on the THP ring. | Provides a measure of the molecule's overall compactness and extension. |

This table is illustrative and based on typical parameters analyzed in MD simulations of flexible molecules.

Elucidation of Reaction Mechanisms for THP Formation and Transformation

Acid-Catalyzed Mechanisms

The formation of this compound is a classic example of an acid-catalyzed protection of an alcohol. youtube.com The reaction involves the treatment of 4-heptyn-1-ol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as trifluoroacetic acid or p-toluenesulfonic acid.

The mechanism proceeds as follows:

Protonation of DHP: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile. arkat-usa.org

Nucleophilic Attack: The hydroxyl group of 4-heptyn-1-ol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. youtube.com

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

The reaction is generally high-yielding and occurs under mild conditions. organic-chemistry.org The THP ether is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides, but is readily cleaved under acidic conditions, making it an excellent protecting group. organic-chemistry.org

Metal-Catalyzed Pathways

The alkyne moiety in this compound opens up possibilities for a variety of metal-catalyzed transformations. While the THP group is generally stable, the terminal alkyne is a versatile handle for further functionalization.

Intramolecular Cyclization:

Gold and other transition metals are known to catalyze the intramolecular cyclization of alkynols. nih.govresearchgate.net In the case of this compound, if the molecule were to undergo a transformation that exposes a nucleophile at an appropriate position, metal-catalyzed cyclization onto the alkyne could occur. For instance, a hypothetical reaction could involve the formation of a nucleophilic center that then attacks the activated alkyne. Gold(I) catalysts are particularly effective in activating the C≡C triple bond towards nucleophilic attack. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for various transformations of alkynes. For THP-protected enynes, palladium complexes have been shown to catalyze enantioselective cyclizations. nih.gov While this compound is not an enyne, this demonstrates the utility of palladium in mediating complex transformations in the presence of a THP ether.

Other Metal-Catalyzed Reactions:

Other metals such as iron, copper, and silver have also been utilized in the cyclization and functionalization of alkynes. rsc.org These reactions often proceed through different mechanistic pathways, offering a range of possibilities for the transformation of the alkyne in this compound. For example, iron-catalyzed Prins-type cyclizations have been studied mechanistically using DFT, revealing pathways that can lead to the formation of new heterocyclic structures. beilstein-journals.org

Table 3: Potential Metal-Catalyzed Transformations of the Alkyne Moiety

| Catalyst Type | Potential Transformation | Mechanistic Feature |

| Gold(I) Complexes | Intramolecular hydroalkoxylation/cyclization (if a hydroxyl group is present elsewhere) | Activation of the alkyne towards nucleophilic attack. |

| Palladium(II) Complexes | Coupling reactions (e.g., Sonogashira), cycloisomerization | Oxidative addition and reductive elimination cycles. |

| Ruthenium(II) Complexes | Hydroboration, Hydrosilylation | Formation of metallacyclopropene intermediates. acs.org |

| Iron(III) Complexes | Prins-type cyclizations with a carbonyl partner | Formation of oxocarbenium ion intermediates. beilstein-journals.org |

This table outlines potential transformations based on known reactivities of metal catalysts with alkynes.

Future Directions and Research Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Research into sustainable protection protocols has identified several promising avenues. These include the use of heterogeneous, recyclable catalysts which can be easily separated from the reaction mixture, simplifying purification and reducing waste. organic-chemistry.orgrsc.org Examples of such catalysts include zeolites (like H-beta), clays (B1170129) (such as montmorillonite (B579905) K-10), and silica-supported perchloric acid. organic-chemistry.orgrsc.orgnih.gov Furthermore, performing the tetrahydropyranylation under solvent-free conditions, catalyzed by reagents like bismuth triflate or CeCl₃·7H₂O/NaI, represents a significant step towards more environmentally benign processes. organic-chemistry.orgrsc.org

Similarly, greener deprotection methods are being actively explored to replace traditional aqueous acid treatments. One mild and efficient method involves heating the THP ether with lithium chloride and water in dimethyl sulfoxide (B87167) (DMSO). acs.orgorganic-chemistry.org This approach avoids strong acids and toxic byproducts, making it an attractive, environmentally friendly option. acs.orgorganic-chemistry.org Other methods utilize solid-supported reagents like silica-supported sodium hydrogen sulfate (B86663) or clay-supported ammonium (B1175870) nitrate (B79036) ("Clayan"), often under solvent-free or microwave-assisted conditions, further reducing the environmental impact. researchgate.net

| Process | Traditional Method | Sustainable Alternative | Key Advantage of Alternative |

|---|---|---|---|

| Protection (Tetrahydropyranylation) | Dihydropyran (DHP) with strong acid catalyst (e.g., PTSA, HCl) in organic solvent. nih.gov | Heterogeneous catalyst (e.g., Zeolite H-beta) or solvent-free conditions with Bi(OTf)₃. organic-chemistry.org | Recyclable catalyst, reduced solvent waste, milder conditions. organic-chemistry.org |

| Deprotection | Aqueous mineral acids (e.g., HCl) or organic acids (e.g., acetic acid). acs.orgorganic-chemistry.org | LiCl/H₂O in DMSO at 90 °C or solid-supported reagents (e.g., NaHSO₄·SiO₂). acs.orgorganic-chemistry.orgresearchgate.net | Avoids strong acids, generates less toxic waste, high chemoselectivity. acs.orgresearchgate.net |

Exploration of Novel Reactivity Patterns for the Alkyne-THP System

The internal alkyne in 2-(4-heptyn-1-yloxy)tetrahydro-2H-pyran is a site of rich chemical reactivity, typically undergoing addition reactions (e.g., hydrogenation, halogenation, hydration) and, after deprotection of the terminal alkyne in analogous compounds, coupling reactions. msu.edu However, future research will likely delve into more novel transformations that leverage the interplay between the alkyne and the protected alcohol functionality.

One area of exploration is the use of transition metal catalysis to achieve transformations not possible through traditional methods. For example, gold catalysis has been shown to be effective in the cyclization of o-alkynylphenol THP ethers to form benzofurans, a reaction that proceeds under mild conditions with low catalyst loading. nih.gov Exploring analogous intramolecular cyclizations or other rearrangements of this compound and its derivatives could lead to the efficient synthesis of complex heterocyclic structures. The Nicholas reaction, which uses a dicobalt octacarbonyl complex to stabilize a propargylic cation, allows for the stereoselective cyclization of acetylenic epoxides to form tetrahydropyran (B127337) rings, suggesting another avenue for novel reactivity involving alkyne complexes. nih.gov

Another perspective involves modifying the electronic nature of the alkyne. While the alkyne in the title compound is electronically neutral, the introduction of electron-withdrawing groups would render it an "activated alkyne". acs.orgnih.gov Such systems are highly susceptible to nucleophilic conjugate addition, a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. acs.org Investigating the synthesis and reactivity of analogues of this compound that contain an activating group adjacent to the alkyne could unlock new synthetic pathways.

| Reaction Type | Description | Potential Application to Alkyne-THP Systems |

|---|---|---|

| Gold-Catalyzed Cyclization | Activation of alkynes by carbophilic gold catalysts to trigger intramolecular attack by a nucleophile. nih.gov | Synthesis of oxygen-containing heterocycles from appropriately substituted THP-protected alkynols. |

| Nicholas Reaction | Stabilization of a propargylic cation via a dicobalt carbonyl complex, enabling selective reactions. nih.gov | Could facilitate stereocontrolled intramolecular additions to the alkyne. |

| Nucleophilic Conjugate Addition | Addition of a nucleophile to an alkyne activated by an adjacent electron-withdrawing group. acs.orgnih.gov | Functionalization of the alkyne by creating activated analogues of the parent compound. |

Asymmetric Synthesis and Chiral Induction Using Analogous Systems

A key challenge and opportunity in the chemistry of THP ethers is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring) upon protection of the alcohol. organic-chemistry.org This results in the formation of a diastereomeric mixture if the original alcohol is chiral. Future research will increasingly focus on controlling this stereochemistry and using chirality to influence subsequent reactions.

Several strategies for asymmetric synthesis can be envisioned:

Catalytic Asymmetric Tetrahydropyranylation: The development of chiral catalysts that can mediate the reaction between an alcohol and dihydropyran to produce the THP ether with high enantioselectivity or diastereoselectivity. Chiral secondary amine catalysts, for instance, have been used to create chiral tetrahydropyran rings via intramolecular oxa-Michael additions, a strategy that could be adapted for asymmetric protection. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or monosaccharides. ddugu.ac.in For example, a synthesis could start with a chiral alcohol derived from the chiral pool, leading to a diastereoselective protection reaction. mdpi.com

Chiral Auxiliaries: An elegant strategy involves using a chiral version of the protecting group itself to direct the stereochemical outcome of a later reaction. Research has shown that THP-derivatives can act as chiral auxiliaries, shielding one face of a nearby reactive center (like an aldehyde) from nucleophilic attack, thereby leading to high diastereoselectivity. total-synthesis.com Applying this concept, a chiral analogue of the THP group could be used not only to protect the alcohol in the heptynyl system but also to induce asymmetry in reactions at the alkyne.

The concept of chiral induction, where a chiral element in the molecule dictates the stereochemistry of a newly formed center, is central to these approaches. rsc.org The ultimate goal is to move beyond simply protecting a functional group to strategically using the protecting group as an active participant in stereochemical control.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition of synthetic procedures from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. acs.org The synthesis and manipulation of this compound are well-suited for adaptation to flow chemistry platforms.

Both the protection and deprotection steps could be streamlined in a flow setup. For instance, the tetrahydropyranylation reaction could be performed by passing a solution of the alcohol and dihydropyran through a packed-bed reactor containing a solid-supported acid catalyst. nih.gov This setup allows for continuous production, and the product emerges from the reactor free of the catalyst, simplifying purification. Similarly, deprotection could be achieved by flowing the THP ether through a heated reactor containing a solid-supported reagent or by mixing it with a stream of an acidic solution with a short residence time, followed by in-line quenching and separation.

Furthermore, subsequent reactions of the alkyne functionality are amenable to flow processing. The partial hydrogenation of alkynes to alkenes, a reaction of significant industrial importance, has been extensively studied in continuous-flow reactors, often using packed beds of heterogeneous catalysts like palladium. nih.gov The development of flow protocols for other alkyne transformations, such as coupling or cycloaddition reactions, would enable the creation of a multi-step, automated platform starting from a protected alkynol and leading to complex target molecules without isolation of intermediates. acs.orgrsc.org Such integration is a major goal of modern process chemistry, promising to make synthesis more efficient, safer, and more reproducible. wikipedia.org

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Heptyn-1-yloxy)tetrahydro-2H-pyran to improve yield and stereochemical control?

- Methodological Answer : The synthesis of tetrahydropyran derivatives often involves acid-catalyzed cyclization or transition-metal-mediated coupling. For compounds like this compound, the heptynyloxy group requires careful handling of alkyne reactivity. A protocol involving tetrahydropyranyl (THP) ether formation under anhydrous conditions (e.g., using p-toluenesulfonic acid as a catalyst) can be adapted from analogous syntheses of 2-(4-Bromophenoxy)tetrahydropyran . Solvent choice (e.g., dry dichloromethane) and slow addition of reactants are critical to minimize side reactions. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of heptynol to THP precursor) can enhance yields. Purification via flash chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) is recommended .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to identify characteristic signals: the THP ring protons (δ 3.5–4.0 ppm for oxygen-adjacent protons) and the heptynyloxy alkyne proton (δ 1.9–2.1 ppm). Coupling constants (e.g., J = 9–12 Hz for axial-equatorial protons in THP) help assign stereochemistry . High-resolution mass spectrometry (HRMS) using ESI+ or EI modes validates molecular ion peaks (e.g., [M+H]+ at m/z 224.1784 for C12H18O2). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective, with retention times compared to standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous tetrahydropyran derivatives, this compound may pose severe eye irritation (GHS Category 1) and acute toxicity risks (oral/dermal/inhalation, Category 4) . Mandatory precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency procedures : For eye contact, flush with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How does the heptynyloxy substituent influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The terminal alkyne in the heptynyloxy group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable 1,2,3-triazole linkages. To exploit this:

- React with azide-functionalized biomolecules (e.g., peptides) in a 1:1.5 molar ratio using CuSO4/sodium ascorbate in THF/H2O (3:1).

- Monitor reaction completion via IR spectroscopy (disappearance of the alkyne C≡C stretch at ~2100 cm⁻¹) .

- Applications include bioconjugation for drug delivery or polymer functionalization.

Q. What computational strategies can predict the diastereoselectivity of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict stereochemical outcomes. For example:

- Simulate acid-catalyzed cyclization pathways to identify axial vs. equatorial THP ring formation.

- Compare activation energies of competing pathways; lower energy pathways dominate .

- Pair computational results with experimental NOESY NMR to validate axial/equatorial proton orientations .

Q. How can researchers resolve contradictions in reported biological activities of tetrahydropyran derivatives like this compound?

- Methodological Answer : Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may stem from stereochemical variations or impurity profiles . To address this:

- Reproduce assays with rigorously purified enantiomers (chiral HPLC) .

- Use metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with activity .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.